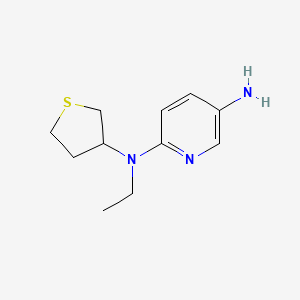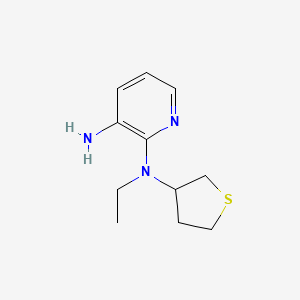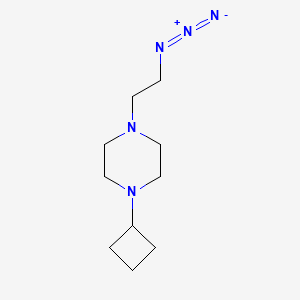
1-(2-Azidoethyl)-4-cyclobutylpiperazine
Overview
Description
Synthesis Analysis
The synthesis of azidoethyl compounds often involves the use of azide transfer reagents . For instance, the synthesis of 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol was achieved via oxidative intramolecular cyclization followed by dehydrogenation with a hypervalent iodine reagent .Molecular Structure Analysis
The molecular structure of azidoethyl compounds can be complex due to the presence of the azide group. The azide group is a linear arrangement of three nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis
Azidoethyl compounds can undergo a variety of chemical reactions. For example, the oxidative polymerization of the 4-(2-azidoethyl)benzene-1,2-diol-azido analogue of dopamine was triggered by sodium periodate as an oxidant .Physical And Chemical Properties Analysis
The physical and chemical properties of azidoethyl compounds can vary widely. For example, some azidoethyl compounds are stable in water but soluble in organic solvents .Scientific Research Applications
Synthesis and Chemical Applications
Peptidotriazoles Synthesis : A study reported a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid phase, producing 1,4-substituted [1,2,3]-triazoles. This method is significant for incorporating azide functionalities (similar to the azido group in 1-(2-Azidoethyl)-4-cyclobutylpiperazine) into peptides, highlighting its utility in synthesizing complex molecules with potential biological activities (Tornøe, Christensen, & Meldal, 2002).
DFT Studies on Cyclobutylpiperazine : Research involving density functional theory (DFT) analyses on 1-cyclobutylpiperazine (a structural component related to the query compound) aimed to understand its molecular vibrations, conformational dynamics, and solvent effects. This study provides insights into the physical and chemical properties of cyclobutylpiperazine derivatives, aiding in the design of new molecules with desired characteristics (Bağlayan, Kaya, Parlak, & Şenyel, 2012).
Biological and Medicinal Chemistry Applications
Photoaffinity Labeling : Utilization of azides for photoaffinity labeling to identify receptor proteins in biological systems. A study using azido-atrazine demonstrated the ability to covalently attach inhibitors to target proteins through UV irradiation, a principle that can extend to studying interactions of azidoethyl-cyclobutylpiperazine derivatives with biological targets (Pfister, Steinback, Gardner, & Arntzen, 1981).
PARP-1 Inhibition for Cancer Therapy : Research on poly(ADP-ribose) polymerase (PARP) inhibitors for cancer treatment described novel compounds, emphasizing the role of cyclobutyl and piperazine derivatives in medicinal chemistry. These inhibitors, including structures with cyclobutylpiperazine units, offer insights into designing new therapeutics based on structural motifs related to this compound (Menear et al., 2008).
Mechanism of Action
Target of action
The azidoethyl group is often used in the synthesis of various compounds due to its reactivity. It can act as a precursor for other functional groups, which can interact with various biological targets .
Mode of action
The azido group in the azidoethyl moiety can undergo a variety of reactions, including reductions and cycloadditions, which can lead to changes in the compound’s structure and function .
Pharmacokinetics
The azidoethyl group can potentially affect the compound’s absorption, distribution, metabolism, and excretion (adme) properties .
Result of action
The introduction of an azidoethyl group can potentially modify the biological activity of a compound .
Action environment
The stability and efficacy of “1-(2-Azidoethyl)-4-cyclobutylpiperazine” could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-azidoethyl)-4-cyclobutylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5/c11-13-12-4-5-14-6-8-15(9-7-14)10-2-1-3-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWHYORXNOKNMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491927.png)
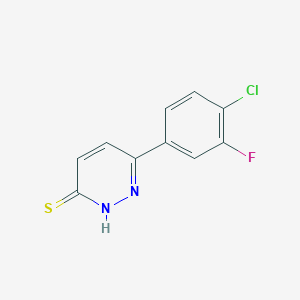
![1-allyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491931.png)

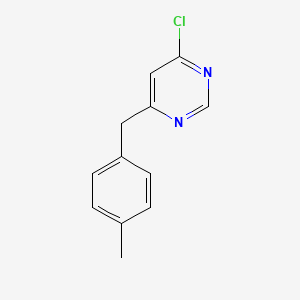

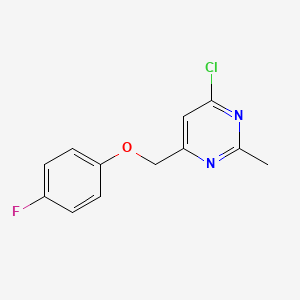
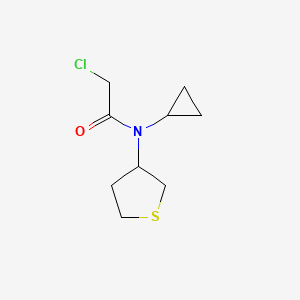
![2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1491943.png)
![4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-amine](/img/structure/B1491945.png)
